5-Bromo-2-{4-[(5-chloropyrimidin-2-yl)oxy]piperidin-1-yl}pyrimidine
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Overview
Description
5-Bromo-2-{4-[(5-chloropyrimidin-2-yl)oxy]piperidin-1-yl}pyrimidine is a complex organic compound that features a bromopyrimidine and a chloropyrimidine moiety connected via a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-{4-[(5-chloropyrimidin-2-yl)oxy]piperidin-1-yl}pyrimidine typically involves multiple steps, starting with the preparation of the bromopyrimidine and chloropyrimidine intermediates. These intermediates are then coupled through a piperidine ring. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperatures and pressures. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-{4-[(5-chloropyrimidin-2-yl)oxy]piperidin-1-yl}pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and various palladium catalysts. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce complex molecular architectures .
Scientific Research Applications
5-Bromo-2-{4-[(5-chloropyrimidin-2-yl)oxy]piperidin-1-yl}pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Bromo-2-{4-[(5-chloropyrimidin-2-yl)oxy]piperidin-1-yl}pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(1-piperidinyl)pyrimidine: Similar in structure but lacks the chloropyrimidine moiety.
tert-Butyl [1-(5-bromopyrimidin-2-yl)piperidin-4-yl]carbamate: Contains a carbamate group instead of the chloropyrimidine.
Uniqueness
5-Bromo-2-{4-[(5-chloropyrimidin-2-yl)oxy]piperidin-1-yl}pyrimidine is unique due to the presence of both bromopyrimidine and chloropyrimidine moieties, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a versatile compound for various research applications.
Properties
IUPAC Name |
2-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]oxy-5-chloropyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrClN5O/c14-9-5-16-12(17-6-9)20-3-1-11(2-4-20)21-13-18-7-10(15)8-19-13/h5-8,11H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOURNUJSOFZYOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)Cl)C3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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